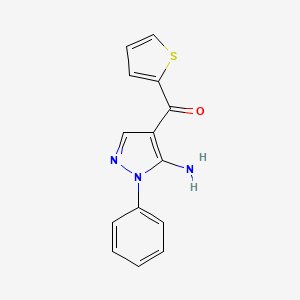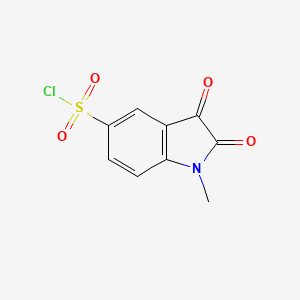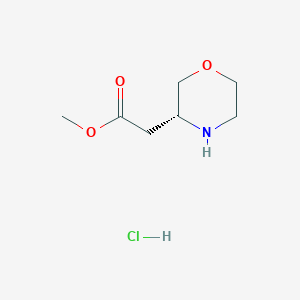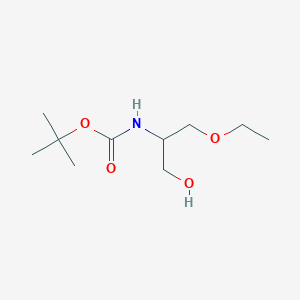
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt (GAT-SIT) is a novel compound that has been studied for its potential applications in various scientific research fields. GAT-SIT is a highly potent inhibitor of cytochrome P450 enzymes and is used for its ability to selectively inhibit the activity of certain enzymes. GAT-SIT has been found to have a wide range of biochemical and physiological effects and can be used for a variety of lab experiments.
Aplicaciones Científicas De Investigación
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has a wide range of applications in scientific research. It has been used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has also been used to study the effects of other compounds on cytochrome P450 enzymes, such as the effects of certain drugs on the activity of these enzymes. Additionally, (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has been used to study the effects of oxidative stress on cells and tissues, and to study the effects of certain compounds on cell signaling pathways.
Mecanismo De Acción
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% works by selectively inhibiting the activity of certain cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of drugs and other compounds, and (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% is able to selectively inhibit the activity of certain enzymes. This inhibition leads to a decrease in the metabolism of drugs and other compounds, which can lead to an increase in the concentration of these compounds in the body.
Biochemical and Physiological Effects
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs and other compounds in the body. Additionally, (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has been found to have antioxidant effects, which can help protect cells and tissues from oxidative stress. (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% has several advantages for use in lab experiments. It is highly potent, selective, and has a wide range of applications in scientific research. Additionally, (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% is relatively easy to synthesize and can be isolated and purified through a variety of techniques. However, (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% also has some limitations. It is highly toxic and can be hazardous to handle, and it can be difficult to accurately measure the concentration of (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% in a solution.
Direcciones Futuras
There are several potential future directions for (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% research. One potential future direction is to further study the effects of (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% on cytochrome P450 enzymes and other enzymes involved in drug metabolism. Additionally, further research could be done to study the effects of (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% on oxidative stress and inflammation. Additionally, (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% could be further studied for its potential applications in drug development, drug delivery, and other areas of research. Finally, further research could be done to develop safer and more efficient methods for synthesizing and purifying (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95%.
Métodos De Síntesis
(S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% is synthesized through a two-step process. The first step involves the reaction of (S)-(-)-2-guanidinoglutaric acid with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to form the (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% complex. The second step involves the addition of sulfuric acid, which leads to the formation of the (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% salt. The (S)-(-)-2-Guanidinoglutaric acid S-methylisothiourea salt; 95% salt can then be isolated and purified through a variety of techniques, such as column chromatography, recrystallization, or HPLC.
Propiedades
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid;methyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4.C2H6N2S/c7-6(8)9-3(5(12)13)1-2-4(10)11;1-5-2(3)4/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9);1H3,(H3,3,4)/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWYFOGTYXOUHV-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.C(CC(=O)O)C(C(=O)O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=N)N.C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)



![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)








